Holmium;sulfuric acid;octahydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

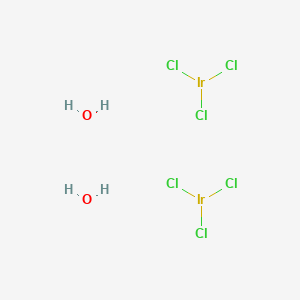

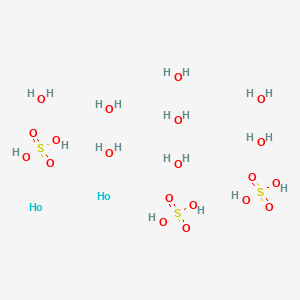

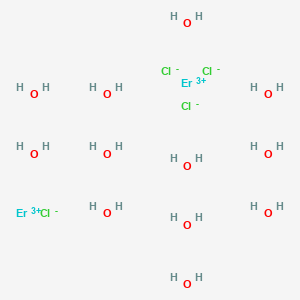

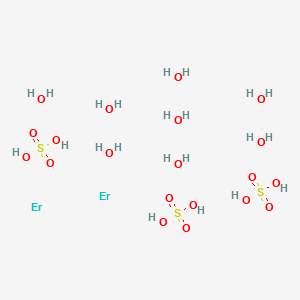

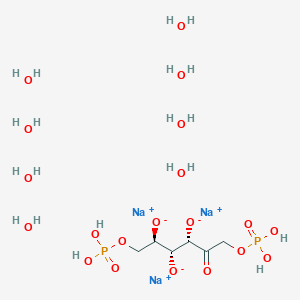

Holmium;sulfuric acid;octahydrate is a compound consisting of holmium, sulfuric acid, and water molecules. Holmium is a rare-earth element with the symbol Ho and atomic number 67. It is known for its high magnetic moment and is used in various scientific and industrial applications. Sulfuric acid is a strong mineral acid with the formula H₂SO₄, widely used in chemical synthesis and industrial processes. The octahydrate form indicates that the compound includes eight water molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Holmium;sulfuric acid;octahydrate can be synthesized by dissolving holmium oxide (Ho₂O₃) in sulfuric acid (H₂SO₄) and then crystallizing the resulting solution. The reaction typically involves heating holmium oxide with concentrated sulfuric acid, followed by slow evaporation of the solvent to obtain the octahydrate crystals.

Industrial Production Methods

Commercially, holmium is extracted from monazite or gadolinite ores using sulfuric acid through ion exchange chromatography or solvent extraction techniques. The extracted holmium is then reacted with sulfuric acid to form the desired compound.

Análisis De Reacciones Químicas

Types of Reactions

Holmium;sulfuric acid;octahydrate undergoes various chemical reactions, including:

Oxidation: Holmium can react with oxygen to form holmium oxide (Ho₂O₃).

Reduction: Holmium ions can be reduced to metallic holmium using reducing agents like calcium.

Substitution: Holmium can form complexes with other ligands, replacing water molecules in the coordination sphere.

Common Reagents and Conditions

Oxidation: Oxygen or air at elevated temperatures.

Reduction: Calcium metal or other strong reducing agents.

Substitution: Ligands such as halides or organic molecules in aqueous or non-aqueous solutions.

Major Products Formed

Oxidation: Holmium oxide (Ho₂O₃).

Reduction: Metallic holmium (Ho).

Substitution: Various holmium complexes depending on the ligands used.

Aplicaciones Científicas De Investigación

Holmium;sulfuric acid;octahydrate has several scientific research applications:

Chemistry: Used as a calibration standard for spectrophotometers due to its sharp absorption bands.

Biology: Investigated for its potential in biological imaging and as a contrast agent.

Medicine: Utilized in holmium laser lithotripsy for the treatment of kidney stones and other urological conditions.

Industry: Employed in the production of high-strength magnets and as a neutron absorber in nuclear reactors.

Mecanismo De Acción

The mechanism by which holmium;sulfuric acid;octahydrate exerts its effects depends on its application:

In spectroscopy: The compound’s sharp absorption bands are used for wavelength calibration.

In medicine: The holmium laser operates through a photo-thermal mechanism, fragmenting kidney stones by generating localized heat.

In industry: Holmium’s high magnetic moment is exploited in the creation of strong magnetic fields.

Comparación Con Compuestos Similares

Similar Compounds

Erbium;sulfuric acid;octahydrate: Similar to holmium;sulfuric acid;octahydrate but contains erbium instead of holmium.

Dysprosium;sulfuric acid;octahydrate: Contains dysprosium, another rare-earth element with similar properties.

Uniqueness

This compound is unique due to holmium’s exceptionally high magnetic moment, making it particularly valuable in applications requiring strong magnetic fields. Additionally, holmium’s specific absorption characteristics make it an excellent calibration standard for spectrophotometry.

Propiedades

IUPAC Name |

holmium;sulfuric acid;octahydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Ho.3H2O4S.8H2O/c;;3*1-5(2,3)4;;;;;;;;/h;;3*(H2,1,2,3,4);8*1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMGLBKLWIWVRBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.[Ho].[Ho] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H22Ho2O20S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

768.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4'-Bis[4-(di-p-tolylamino)-styryl]biphenyl](/img/structure/B8066464.png)

![[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]azanium;sulfate](/img/structure/B8066493.png)

![1-Hydroxy-14-(2-hydroxypropan-2-yl)-13-methyl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione;1-hydroxy-13-methyl-14-prop-1-en-2-yl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione](/img/structure/B8066518.png)